molecular formula C5H9BrO2 B076277 1-Bromopropan-2-yl acetate CAS No. 10299-39-5

1-Bromopropan-2-yl acetate

Cat. No.: B076277
CAS No.: 10299-39-5
M. Wt: 181.03 g/mol
InChI Key: SCEJYSVXKXSPQV-UHFFFAOYSA-N
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Description

For instance, 1-bromo-2-methylpropan-2-yl acetate (CAS 41084-87-1), a closely related compound, has a molecular formula of C₆H₁₁BrO₂ and a molecular weight of 195.06 g/mol . The bromopropan-2-yl group in such compounds is often utilized as an intermediate in multicomponent catalytic systems, as demonstrated in the synthesis of cyclic carbonates from epoxides using CO₂ .

Properties

CAS No.

10299-39-5

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

IUPAC Name

1-bromopropan-2-yl acetate

InChI

InChI=1S/C5H9BrO2/c1-4(3-6)8-5(2)7/h4H,3H2,1-2H3

InChI Key

SCEJYSVXKXSPQV-UHFFFAOYSA-N

SMILES

CC(CBr)OC(=O)C

Canonical SMILES

CC(CBr)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

1-Bromo-2-methylpropan-2-yl Acetate (CAS 41084-87-1)
  • Molecular Formula : C₆H₁₁BrO₂
  • Molecular Weight : 195.06 g/mol
  • Key Features: Contains a tertiary bromine atom and a methyl-substituted acetate group.
  • Applications : Used in heterogeneous catalysis for converting epoxides to cyclic carbonates, as observed in multicomponent crystal catalysts (e.g., 1a–1c) .
1-Bromopropan-2-yl 3-Butenoate (CAS Not Provided)
  • Molecular Formula : C₇H₁₁BrO₂
  • Molecular Weight : 207.07 g/mol (calculated)
  • Key Features: Features an unsaturated ester group (3-butenoate), enabling participation in cycloaddition or polymerization reactions.
  • Synthesis : Prepared via regioselective reactions between allyl bromide and propylene oxide, yielding 41% product after purification .
  • Applications : Serves as a precursor in the synthesis of functionalized esters for pharmaceutical intermediates.

Brominated Esters with Simpler Backbones

Ethyl Bromoacetate (CAS Not Provided)
  • Molecular Formula : C₄H₇BrO₂
  • Molecular Weight : 167.00 g/mol
  • Key Features : A primary bromoester with high electrophilicity, making it reactive in nucleophilic substitution reactions.
  • Applications : Widely used in the synthesis of malonate derivatives and agrochemicals .
Methyl 3-Bromopropionate (CAS Not Provided)
  • Molecular Formula : C₄H₇BrO₂
  • Molecular Weight : 167.00 g/mol
  • Key Features : Contains a bromine atom on the β-carbon, facilitating elimination reactions to form alkenes.
  • Applications : Intermediate in polymer chemistry and medicinal compound synthesis .

Functionalized Bromopropan-2-yl Derivatives

1-(Adamantan-1-yl)-2-bromopropan-1-one (CAS 26525-24-6)
  • Molecular Formula : C₁₃H₁₉BrO
  • Molecular Weight : 271.20 g/mol
  • Key Features: Combines a rigid adamantane moiety with a bromopropanone group, enhancing thermal stability.
1-(1-Bromopropan-2-yl)-4-methylbenzene
  • Molecular Formula : C₁₀H₁₃Br
  • Molecular Weight : 213.12 g/mol
  • Key Features : Aromatic substitution with a bromopropane chain, enabling Suzuki coupling or sulfonation reactions.
  • Synthesis : Produced via nucleophilic substitution between sodium benzenesulfinate and brominated intermediates .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
1-Bromo-2-methylpropan-2-yl acetate C₆H₁₁BrO₂ 195.06 41084-87-1 Catalysis, cyclic carbonate synthesis
1-Bromopropan-2-yl 3-butenoate C₇H₁₁BrO₂ 207.07 Not Provided Pharmaceutical intermediates
Ethyl bromoacetate C₄H₇BrO₂ 167.00 Not Provided Malonate synthesis
1-(Adamantan-1-yl)-2-bromopropan-1-one C₁₃H₁₉BrO 271.20 26525-24-6 Drug discovery

Research Findings and Reactivity Trends

  • Catalytic Efficiency: Bromopropan-2-yl esters like 1-bromo-2-methylpropan-2-yl acetate exhibit higher catalytic activity in CO₂ fixation reactions compared to non-brominated analogs due to the bromine atom’s electron-withdrawing effect, which stabilizes transition states .
  • Steric Effects : Methyl-substituted derivatives (e.g., 1-bromo-2-methylpropan-2-yl acetate) show reduced reaction rates in nucleophilic substitutions compared to linear analogs, attributed to steric hindrance .
  • Thermal Stability: Adamantane-containing bromopropanones demonstrate exceptional thermal stability (>200°C), making them suitable for high-temperature synthetic processes .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Bromopropan-2-yl acetate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting propan-2-ol with bromoacetyl chloride under controlled conditions (e.g., anhydrous environment, catalytic acid/base). Key parameters include temperature (0–5°C to minimize side reactions), stoichiometric ratios, and purification via fractional distillation or column chromatography. Monitoring reaction progress using TLC or GC-MS ensures yield optimization .

Q. What safety protocols are critical when handling 1-Bromopropan-2-yl acetate in laboratory settings?

  • Methodological Answer : Essential protocols include:

  • PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation of volatile vapors.
  • Storage : Inert atmosphere (argon/nitrogen) to prevent degradation; secondary containment for spills.
  • Waste Disposal : Segregate halogenated waste for specialized treatment.
    Refer to OSHA guidelines and safety data sheets (SDS) for compound-specific hazards .

Q. Which spectroscopic techniques are most effective for characterizing 1-Bromopropan-2-yl acetate?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify functional groups (e.g., acetate methyl at ~2.1 ppm, bromopropane signals).
  • IR Spectroscopy : Confirms ester C=O stretch (~1740 cm1^{-1}) and C-Br bond (~560 cm1^{-1}).
  • Mass Spectrometry : Determines molecular ion (M+^+) and fragmentation patterns.
    Cross-validate data with computational tools like Gaussian for spectral simulations .

Advanced Research Questions

Q. How can contradictions in NMR data for 1-Bromopropan-2-yl acetate be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. Strategies include:

  • Solvent Standardization : Use deuterated solvents consistently (e.g., CDCl3_3).
  • 2D NMR : Employ HSQC or COSY to resolve overlapping signals.
  • Computational Refinement : Compare experimental data with DFT-calculated chemical shifts (e.g., using ORCA software).
    Document iterative refinements to trace anomalies .

Q. What computational approaches are used to model the crystal structure of 1-Bromopropan-2-yl acetate?

  • Methodological Answer :

  • SHELX Suite : SHELXL refines X-ray diffraction data by adjusting atomic positions and thermal parameters. Input experimental data (HKL files) and apply restraints for bond lengths/angles.
  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G* basis sets in Gaussian. Compare calculated vs. experimental unit cell parameters.
    Validate results via R-factor analysis (<5% for high confidence) .

Q. How should researchers address discrepancies in toxicological data during risk assessment?

  • Methodological Answer : Follow the EPA’s iterative framework:

Data Triangulation : Cross-reference peer-reviewed studies, gray literature, and regulatory reports (e.g., ATSDR profiles).

Weight-of-Evidence : Prioritize studies with robust methodologies (e.g., OECD guidelines for toxicity testing).

Sensitivity Analysis : Use statistical tools (e.g., Monte Carlo simulations) to quantify uncertainty in exposure thresholds.
Update risk models iteratively as new data emerge .

Data Presentation Guidelines

  • Tables : Include comparative data (e.g., synthesis yields under varying conditions, spectral peaks).
  • Figures : Use molecular structures, reaction mechanisms, or toxicity dose-response curves.
  • Referencing : Cite primary sources (e.g., EPA reports, SHELX documentation) to ensure reproducibility.

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